2-(5-Benzoyl-2-thienyl)acetamide
Overview
Description
2-(5-Benzoyl-2-thienyl)acetamide is a chemical compound with the molecular formula C13H11NO2S . It has a molecular weight of 245.3 and is gaining attention in the scientific community due to its unique properties and potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 2-(5-Benzoyl-2-thienyl)acetamide consists of a thiophene ring attached to a benzoyl group and an acetamide group . The thiophene ring is a five-membered heterocyclic compound with four carbon atoms and one sulfur atom .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The thiophene ring system in 2-(5-Benzoyl-2-thienyl)acetamide makes it an attractive scaffold for designing biologically active compounds. Researchers have explored its potential as a starting point for novel drugs. Some notable applications include:
- Anti-inflammatory Agents : Thiophene derivatives have demonstrated anti-inflammatory properties, making them interesting candidates for drug development .
- Anticancer Compounds : Certain thiophene-based molecules exhibit promising anticancer activity, warranting further investigation .
- Antimicrobial Agents : The compound’s structure may contribute to antimicrobial effects, which could be harnessed for new antibiotics .
Voltage-Gated Sodium Channel Blockers
Although not extensively studied, certain thiophene derivatives, including articaine, exhibit voltage-gated sodium channel-blocking activity. Articaine is used as a dental anesthetic in Europe.
Mechanism of Action
Target of Action
2-(5-Benzoyl-2-thienyl)acetamide is a derivative of thiazole . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds .
Mode of Action
Thiazole derivatives are known to undergo various reactions at the benzylic position . These reactions typically involve free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets likely involves similar mechanisms, leading to changes in the target molecules.
Biochemical Pathways
Thiazole derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple pathways . For example, thiazole derivatives can act as antioxidants, suggesting they may interact with pathways involved in oxidative stress . They can also act as antimicrobial and antifungal agents, suggesting they may interfere with the growth and reproduction of bacteria and fungi .
Pharmacokinetics
For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
For example, as an antioxidant, it could help protect cells from damage caused by free radicals . As an antimicrobial or antifungal agent, it could inhibit the growth of bacteria or fungi .
Action Environment
For example, the compound’s solubility in different solvents suggests that its activity could be influenced by the solvent environment .
properties
IUPAC Name |
2-(5-benzoylthiophen-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c14-12(15)8-10-6-7-11(17-10)13(16)9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFLTSIPMSNZOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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